6-Bromohexyl acrylate

Description

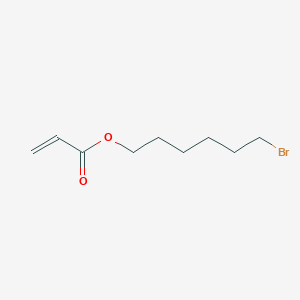

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOQTVHKJHBXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569212 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112231-58-0 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromohexyl acrylate synthesis from 6-bromohexan-1-ol

An In-Depth Technical Guide to the Synthesis of 6-Bromohexyl Acrylate from 6-Bromohexan-1-ol

Abstract

This compound is a bifunctional monomer of considerable interest in materials science and drug development. Its structure, featuring a polymerizable acrylate group and a reactive terminal bromine atom, makes it a versatile building block for advanced functional polymers.[1] The terminal bromine serves as a valuable handle for post-polymerization modifications, allowing for the introduction of various functionalities through nucleophilic substitution reactions.[1] This guide provides a comprehensive technical overview of the synthesis of this compound via the esterification of 6-bromohexan-1-ol with acryloyl chloride. It covers the underlying chemical principles, a detailed experimental protocol, purification techniques, and methods for structural characterization, tailored for researchers and professionals in chemistry and drug development.

Introduction to this compound: A Versatile Monomer

The strategic value of this compound lies in its dual functionality. The acrylate moiety facilitates polymerization, forming the backbone of a wide range of polymeric structures through processes like conventional or controlled radical polymerization.[1] Simultaneously, the hexyl spacer terminates in a bromine atom, a good leaving group that enables a plethora of subsequent chemical transformations.

This unique combination allows for the design of sophisticated materials with tailored properties. For instance, polymers incorporating this monomer can be modified after polymerization to introduce specific functionalities. This has been leveraged in the creation of:

-

Functionalized Colloidal Particles: By copolymerizing this compound with monomers like methyl methacrylate, particles are produced whose surface bromine atoms can be converted into other chemical groups, enabling control over surface properties for studying self-assembly and colloidal interactions.[1]

-

"Smart" Materials: The monomer is a key intermediate in synthesizing photo-responsive hydrogels. In these materials, the bromohexyl group acts as a linker, contributing to hydrogels that can change volume in response to light, with potential applications in microfluidics and soft robotics.[1]

-

Biomedical Polymers: The modifiable nature of polymers derived from this monomer makes it a promising candidate for biomedical applications, including the development of systems for drug and gene delivery.[1][2][3]

Principles of Synthesis: The Esterification Pathway

The most direct and widely employed method for synthesizing this compound is the esterification of 6-bromohexan-1-ol with an activated acrylic acid derivative, typically acryloyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

The Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (6-bromohexan-1-ol) attacks the electrophilic carbonyl carbon of acryloyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

-

Deprotonation: A non-nucleophilic base, such as triethylamine (Et₃N), removes the proton from the oxonium ion intermediate, neutralizing the generated hydrochloric acid (HCl) to form triethylammonium chloride and yielding the final ester product.

Critical Reagent Selection

-

Acylating Agent (Acryloyl Chloride): Acryloyl chloride is highly reactive, which allows the reaction to proceed rapidly and under mild conditions (e.g., low temperature).[4] This high reactivity, however, necessitates careful handling due to its corrosivity, flammability, and violent reaction with water.[5]

-

Base (Triethylamine): A tertiary amine like triethylamine is used as an acid scavenger. It efficiently neutralizes the HCl byproduct, driving the reaction to completion.[1] Crucially, as a non-nucleophilic base, it does not compete with the alcohol in attacking the acryloyl chloride.

-

Polymerization Inhibitor: Acrylates are prone to spontaneous polymerization, a process accelerated by heat and light.[6] To prevent the formation of unwanted polymer during the reaction and subsequent storage, a radical inhibitor such as the monomethyl ether of hydroquinone (MEHQ) is typically added.[6][7]

Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis and purification of this compound.

Materials and Equipment

-

Reagents: 6-bromohexan-1-ol, acryloyl chloride, triethylamine (Et₃N), dichloromethane (DCM, anhydrous), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), and a polymerization inhibitor (e.g., MEHQ).

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon inlet, rotary evaporator, and standard glassware for extraction and column chromatography.

Step-by-Step Synthesis Procedure

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Base: Triethylamine (1.2 eq) is added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Acylation: A solution of acryloyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.

-

Quenching: The reaction is carefully quenched by the slow addition of water.

Purification via Extraction and Column Chromatography

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[8]

-

Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. A small amount of polymerization inhibitor should be added before concentration.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a clear liquid.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Typical Amount |

| 6-Bromohexan-1-ol | 181.07[9] | 1.0 | 10.0 g |

| Acryloyl Chloride | 90.51 | 1.1 | 5.4 g (4.8 mL) |

| Triethylamine | 101.19 | 1.2 | 6.6 g (9.1 mL) |

| Product | 235.10 | - | Theoretical Yield: 12.99 g |

Workflow Visualization

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is crucial. This is primarily achieved through spectroscopic methods.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

-

Three distinct vinyl protons of the acrylate group between δ 5.8 and 6.4 ppm, showing characteristic doublet of doublets splitting patterns.

-

A triplet at ~δ 4.1-4.2 ppm corresponding to the -CH₂- protons adjacent to the ester oxygen.

-

A triplet at ~δ 3.4 ppm for the -CH₂- protons adjacent to the bromine atom.

-

A series of multiplets for the four central methylene (-CH₂-) groups of the hexyl chain.

-

-

FT-IR Spectroscopy: Infrared spectroscopy is used to verify the presence of key functional groups.

-

A strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Absorption bands around 1635 cm⁻¹ and 1620 cm⁻¹ for the C=C stretch of the acrylate group.

-

Safety and Handling

Chemical safety is paramount during this synthesis. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Acryloyl Chloride: Highly flammable, corrosive, and toxic if inhaled.[10] It reacts violently with water, releasing toxic gas.[5][11] It must be handled under an inert atmosphere, and all equipment must be scrupulously dried. Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

-

6-Bromohexan-1-ol: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from 6-bromohexan-1-ol via acylation with acryloyl chloride is a robust and efficient method for producing this valuable bifunctional monomer. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent safety precautions are essential for a successful outcome. The purified product serves as a critical precursor for the development of advanced polymers with tunable properties, finding applications in fields ranging from smart materials to targeted drug delivery systems.

References

- 1. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 2. Drug delivery of 6-bromoindirubin-3’-glycerol-oxime ether employing poly(d,l-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savvysciencepublisher.com [savvysciencepublisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 9. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. kscl.co.in [kscl.co.in]

1H NMR and 13C NMR spectral data of 6-Bromohexyl acrylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromohexyl Acrylate

Abstract

This compound is a bifunctional monomer crucial in polymer and materials science.[1] Its structure, featuring a polymerizable acrylate group and a reactive bromine atom, allows for the synthesis of functional polymers and "smart" materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and characterization of this monomer. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignments, chemical shifts, and coupling patterns. It serves as a technical resource for researchers and professionals in drug development and materials science, detailing the experimental protocol for NMR analysis and the logic behind spectral interpretation for unequivocal structural confirmation.

Introduction: The Role of NMR in Characterizing this compound

In the realm of organic synthesis and polymer chemistry, the precise determination of molecular structure is paramount. This compound (C₉H₁₅BrO₂) is a versatile monomer whose utility is defined by its distinct functional components: a terminal acrylate group amenable to polymerization and a bromohexyl chain that provides a site for post-polymerization modification through nucleophilic substitution.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous elucidation of the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule. This guide delves into the specific ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for its identification and quality assessment.

Molecular Structure and Atom Labeling

To facilitate a clear and systematic analysis of the NMR spectra, the atoms in the this compound molecule are labeled as shown in the diagram below. This labeling scheme will be used consistently throughout the guide to correlate specific NMR signals with their corresponding atoms in the structure.

Figure 1. Molecular structure of this compound with atom labeling.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons in a molecule based on their electronic environment. Key parameters include the chemical shift (δ), which indicates the proton type; integration, which reveals the relative number of protons generating the signal; and multiplicity (splitting pattern), which gives information about the number of neighboring protons.

The characteristic signals for the protons in this compound are found in distinct regions of the spectrum, reflecting the influence of adjacent electronegative atoms (O, Br) and unsaturated groups (C=C, C=O).

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Proton Label | Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hᵃ, Hᵃ' | Vinyl Protons (=CH₂ ) | 5.8 - 6.4 | Multiplet (m) | 2H |

| Hᵇ | Vinyl Proton (=CH ) | 5.8 - 6.4 | Multiplet (m) | 1H |

| Hᶜ | -O-CH₂ - (on C⁴) | ~4.15 | Triplet (t) | 2H |

| Hʰ | -CH₂ -Br (on C⁹) | ~3.40 | Triplet (t) | 2H |

| Hᵈ, Hᵉ, Hᶠ, Hᵍ | -CH₂- chain (on C⁵, C⁶, C⁷, C⁸) | 1.30 - 1.90 | Multiplet (m) | 8H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from multiple sources.[1]

Causality Behind Chemical Shifts and Multiplicities:

-

Vinyl Protons (Hᵃ, Hᵃ', Hᵇ): These protons are part of a carbon-carbon double bond and are significantly deshielded, causing them to appear far downfield (5.8-6.4 ppm). They exhibit complex splitting patterns (multiplets) due to coupling with each other.

-

Methylene Protons adjacent to Oxygen (Hᶜ): The protons on C⁴ are directly attached to a carbon bonded to an electronegative oxygen atom. This deshielding effect shifts their signal downfield to approximately 4.15 ppm. The signal appears as a triplet because of spin-spin coupling with the two adjacent protons on C⁵ (n+1 rule, 2+1=3).

-

Methylene Protons adjacent to Bromine (Hʰ): Similarly, the protons on C⁹ are deshielded by the electronegative bromine atom, resulting in a downfield shift to around 3.40 ppm.[1] This signal is also a triplet due to coupling with the two neighboring protons on C⁸.

-

Alkyl Chain Methylene Protons (Hᵈ, Hᵉ, Hᶠ, Hᵍ): The protons on carbons C⁵, C⁶, C⁷, and C⁸ are in a more shielded, alkane-like environment and therefore appear upfield (1.30-1.90 ppm). Their signals overlap and appear as a complex multiplet due to coupling with multiple adjacent protons.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp peak.[2] The chemical shift range for ¹³C is much wider than for ¹H, making it easier to distinguish between different types of carbon atoms.[2][3]

Table 2: Summary of Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Assignment | Approx. Chemical Shift (δ, ppm) |

| C³ | Carbonyl (C =O) | ~166 |

| C¹ | Vinyl (=C H₂) | ~128 |

| C² | Vinyl (=C H) | ~131 |

| C⁴ | -O-C H₂- | ~64 |

| C⁹ | -C H₂-Br | ~33 |

| C⁵, C⁶, C⁷, C⁸ | -CH₂- chain | 25 - 32 |

Note: These chemical shifts are predicted based on standard correlation tables and data for similar functional groups.[4][5]

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbon (C³): The carbon atom in the C=O group is highly deshielded and appears furthest downfield, typically in the 160-180 ppm range for esters.[6]

-

Vinyl Carbons (C¹, C²): The sp²-hybridized carbons of the double bond are also deshielded and resonate in the 110-140 ppm region.[6]

-

Carbons Bonded to Heteroatoms (C⁴, C⁹): The electronegativity of oxygen causes the signal for C⁴ to shift downfield to around 64 ppm. Similarly, the bromine atom deshields C⁹, causing its signal to appear around 33 ppm.[6]

-

Alkyl Chain Carbons (C⁵-C⁸): The remaining sp³-hybridized methylene carbons in the hexyl chain are the most shielded and appear in the upfield region of the spectrum (25-32 ppm).

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for preparing a sample of this compound for NMR analysis. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step-by-Step Methodology

-

Solvent Selection:

-

Choice: Chloroform-d (CDCl₃) is the recommended solvent. It is an excellent solvent for a wide range of organic compounds, including acrylates, and its residual proton signal (at ~7.26 ppm) and carbon signals (a triplet at ~77 ppm) are well-defined and do not typically interfere with the signals of interest for this molecule.[7]

-

Rationale: The choice of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

-

Sample Preparation:

-

Amount: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Reference Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. If not present, one drop of a dilute TMS solution in CDCl₃ can be added.

-

Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved spectral lines.

-

Acquisition Parameters: Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum using standard acquisition parameters. For ¹³C, a broadband proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

Figure 2. Experimental workflow for NMR sample preparation and analysis.

Data Interpretation and Structural Confirmation

The combined analysis of the ¹H and ¹³C NMR spectra provides definitive proof of the structure of this compound.

-

¹H NMR Confirmation: The presence of signals in the vinyl region (5.8-6.4 ppm) with a total integration of 3H confirms the acrylate group (CH₂=CH-). The two distinct triplets at ~4.15 ppm and ~3.40 ppm, each integrating to 2H, are characteristic of methylene groups adjacent to an ester oxygen and a bromine, respectively. The large multiplet integrating to 8H corresponds to the four remaining methylene groups of the hexyl chain.

-

¹³C NMR Confirmation: The spectrum shows a total of 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule. The chemical shifts align perfectly with the expected environments: a carbonyl carbon (~166 ppm), two vinyl carbons (~128-131 ppm), a carbon attached to oxygen (~64 ppm), a carbon attached to bromine (~33 ppm), and four other aliphatic carbons (25-32 ppm).

The congruence between the expected spectral data based on the proposed structure and the experimental data provides an unequivocal confirmation of the chemical identity and purity of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. This guide has provided a comprehensive analysis of the spectral data, explaining the causality behind the observed chemical shifts and coupling patterns. The detailed interpretation, supported by a robust experimental protocol, demonstrates how NMR serves as a self-validating system for confirming the molecular structure. For researchers and scientists, a thorough understanding of this spectral data is fundamental for ensuring material quality, monitoring reactions, and advancing the development of novel polymers and functional materials.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis and Postfunctionalization of Acrylate-Appended Poly(cyclohexene carbonate)s: Modulation of Properties of CO2-Based Polymers. Macromolecules. Retrieved from [Link]

-

University of Calgary. 13 Carbon NMR. Retrieved from [Link]

-

Scribd. 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 19). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Science with Hazel. (2025, June 8). Carbon-13 NMR | A LEVEL & IB CHEMISTRY | SwH Learning [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. Benzene, (6-bromohexyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. 1 H-NMR (a) and 13 C-NMR spectra (b) for urethane acrylate anionomer (ID1). Retrieved from [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.2 The Number of Signals in C 13 NMR | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 15). How To Draw The Proton NMR Spectrum of an Organic Molecule [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene (b).... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2021, December 29). Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties. Retrieved from [Link]

Sources

- 1. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

Physical properties of 6-Bromohexyl acrylate monomer

An In-depth Technical Guide to the Physical Properties of 6-Bromohexyl Acrylate Monomer

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional monomer of considerable importance in the fields of polymer chemistry, materials science, and drug development.[1] Its unique structure, featuring a polymerizable acrylate group and a reactive terminal bromine atom on a flexible hexyl spacer, makes it a highly versatile building block for the synthesis of advanced functional polymers.[1] The acrylate moiety allows for its incorporation into polymer chains via various polymerization techniques, while the bromo-functional group serves as a convenient handle for post-polymerization modification through nucleophilic substitution reactions.[1] This dual functionality enables the design of polymers with precisely tailored properties, opening avenues for sophisticated applications ranging from "smart" materials to drug delivery systems.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis, purification, and applications, particularly for researchers and professionals in the chemical and biomedical sciences.

Core Physical and Chemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and application design. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅BrO₂ | [2] |

| Molecular Weight | 235.12 g/mol | [1][2] |

| CAS Number | 112231-58-0 | [1][2] |

| Appearance | Clear to pale yellow liquid | [3] |

| Boiling Point | Data not explicitly available; vacuum distillation is recommended to prevent polymerization.[1] | N/A |

| Density | Data not explicitly available for the acrylate, but related compounds like 6-hydroxyhexyl acrylate have a density of approximately 0.994 g/cm³.[3] | N/A |

| Refractive Index | Data not explicitly available. | N/A |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and benzene.[3][4] Acrylate polymers are generally insoluble in water unless neutralized.[4] | N/A |

Synthesis and Purification

Synthesis: Esterification of 6-bromohexan-1-ol

The most prevalent method for synthesizing this compound is the esterification of 6-bromohexan-1-ol with an acrylic acid derivative, such as acryloyl chloride.[1] This reaction typically requires a base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 6-bromohexan-1-ol and a suitable base (e.g., triethylamine) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Caption: Synthesis workflow for this compound.

Purification

Due to the thermal sensitivity of the acrylate group, purification requires careful consideration to avoid premature polymerization.

-

Vacuum Distillation: This is a common technique for purifying liquid monomers with high boiling points.[1] By reducing the pressure, the boiling point is lowered, which minimizes thermal degradation and unwanted polymerization.[1] It is essential to add a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MeHQ), to the crude product before distillation.[1][5]

-

Column Chromatography: For high-purity samples, column chromatography using silica gel is effective. A common eluent system is a gradient of ethyl acetate in n-hexane.[1]

Polymerization Characteristics

The dual functionality of this compound makes it a valuable comonomer for creating functional polymers.[1]

-

Radical Polymerization: The acrylate group readily undergoes radical polymerization.[1] For controlled polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. For acrylates, which are considered 'more-activated monomers', trithiocarbonates and aromatic dithioesters are generally effective RAFT agents.[1]

-

Copolymerization: this compound can be copolymerized with other monomers, such as methyl methacrylate (MMA), to introduce the bromo-functional groups along the polymer backbone.[1] These bromine atoms can then be converted to other functionalities, allowing for the creation of materials with tailored properties.[1]

Caption: Role of this compound in functional polymer synthesis.

Characterization Techniques

Verifying the identity and purity of the synthesized monomer is critical.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the characteristic peaks for the vinyl protons of the acrylate group, the protons of the hexyl chain, and the carbon atoms attached to the bromine and oxygen.

-

Infrared (IR) Spectroscopy: IR spectroscopy can detect the presence of key functional groups, such as the ester carbonyl group (~1720-1740 cm⁻¹) and the C=C double bond of the acrylate group.[6]

-

-

Chromatographic Methods:

Experimental Protocols for Property Determination

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a key physical property for identifying and assessing the purity of a liquid.[9][10][11]

Protocol:

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the this compound sample.[12]

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.[12]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[12] Heat the side arm of the Thiele tube gently with a microburner.[10][12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10][12]

-

Measurement: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][12]

Caption: Thiele tube setup for boiling point determination.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful indicator of purity.[13]

Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[13]

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer and close the prism box.[14]

-

Light Adjustment: Adjust the light source to illuminate the prism.[14]

-

Focusing: Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[14] If a color fringe is visible, adjust the compensator dial to remove it.[14]

-

Reading: Read the refractive index value directly from the scale.[14] Record the temperature, as the refractive index is temperature-dependent.[15]

Caption: Workflow for measuring refractive index.

Applications in Drug Development and Materials Science

The versatility of this compound has led to its use in several advanced applications:

-

"Smart" Hydrogels: It has been used as a key intermediate in the synthesis of photo-responsive hydrogels.[1] The bromohexyl group acts as a linker in these materials, which can change their volume in response to light, making them suitable for applications in microfluidics and soft robotics.[1]

-

Functionalized Colloidal Particles: By copolymerizing this compound with other monomers, functionalized microspheres can be created.[1] The bromine atoms on the surface can be converted into other groups, such as permanent positive charges, which is useful for studying self-assembly and colloidal interactions in drug delivery systems.[1]

-

Conductive Polymers: It is used in the development of functional polythiophenes, where the side chain can be modified via "click" chemistry to tailor the electronic properties of the resulting conductive polymers.[1]

-

Drug Delivery Systems: The ability to introduce various functionalities onto a polymer backbone via the bromohexyl group makes polymers derived from this monomer promising candidates for drug delivery applications, where specific targeting moieties or drug-conjugation sites are required.[16][17][18]

Safety, Handling, and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[19] To prevent premature polymerization, it is often supplied with an inhibitor like MEHQ and should be stored under these conditions.[5] Keep the container tightly closed.[19]

Conclusion

This compound is a highly valuable and versatile monomer in modern polymer science. Its unique combination of a polymerizable acrylate group and a modifiable bromo-functional group provides a powerful platform for the rational design of functional polymers. A thorough understanding of its physical properties, synthesis, and handling is essential for harnessing its full potential in the development of advanced materials for a wide range of applications, from responsive hydrogels to sophisticated drug delivery systems.

References

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

How Can You Identify Acrylic Polymers? - Chemistry For Everyone. (2025, May 14). YouTube. Retrieved from [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.). Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. (n.d.). Retrieved from [Link]

-

ATRP of Acrylates. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]

-

Cui, L., & Lattermann, G. (2005). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 206(24), 2429-2436. Retrieved from [Link]

-

[Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. (2013). Se Pu, 31(8), 754-8. Retrieved from [Link]

-

Refractive Index Experiment S21. (2021, May 31). YouTube. Retrieved from [Link]

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (2016). Acta Physica Polonica A, 129(1), 59-62. Retrieved from [Link]

- Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors. (2001). Google Patents.

-

Refractive Index Determination of Transparent Polymers: Experimental Setup for Multi-Wavelength Determination and Calculation at Specific Frequencies Using Group Contribution Theory. (2010). Journal of Chemical Education, 87(10), 1114-1117. Retrieved from [Link]

-

Measurement of Refractive Index. (n.d.). Scribd. Retrieved from [Link]

-

6-bromohexyl Acetate. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. (n.d.). AFINITICA. Retrieved from [Link]

-

Drug delivery of 6-bromoindirubin-3'-glycerol-oxime ether employing poly(d,l-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents. (2022). Journal of Nanobiotechnology, 20(1), 10. Retrieved from [Link]

-

Acrylic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. (2018). Processes, 6(11), 224. Retrieved from [Link]

-

Novel acrylate copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate: Synthesis, characterization, biological and drug releasing studies. (2003). Journal of Polymer Science Part A: Polymer Chemistry, 41(11), 1632-1640. Retrieved from [Link]

-

Free radical polymerization of cyclohexyl acrylate involving interconversion between propagating and mid-chain radicals. (2000). Polymer, 41(16), 6049-6056. Retrieved from [Link]

-

6-Hydroxyhexyl acrylate. (n.d.). PubChem. Retrieved from [Link]

-

Polymeric Coatings for Drug Delivery by Medical Devices. (2021). Journal of Advanced Materials and Technologies, 6(2), 1-13. Retrieved from [Link]

-

Drug delivery of 6-bromoindirubin-3'-glycerol-oxime ether employing poly(D,L-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 2. 6-Bromo-1-hexyl acrylate, 95% | 112231-58-0 [chemicalbook.com]

- 3. dakenchem.com [dakenchem.com]

- 4. resources.tkbtrading.com [resources.tkbtrading.com]

- 5. This compound, stabilized with MEHQ | 112231-58-0 | FB184257 [biosynth.com]

- 6. youtube.com [youtube.com]

- 7. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 8. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phillysim.org [phillysim.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Drug delivery of 6-bromoindirubin-3’-glycerol-oxime ether employing poly(d,l-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. savvysciencepublisher.com [savvysciencepublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to Determining the Reactivity Ratios of 6-Bromohexyl Acrylate in Radical Copolymerization

Abstract

6-Bromohexyl acrylate (BHA) is a highly versatile functional monomer, prized for its ability to confer latent reactivity onto polymer backbones. The terminal bromine atom serves as a robust handle for post-polymerization modification, enabling the synthesis of advanced materials for drug delivery, surface functionalization, and nanotechnology. The precise control over the incorporation of BHA into a copolymer chain is paramount for tailoring these material properties. This control is quantitatively described by the monomer reactivity ratios. This technical guide provides researchers and polymer scientists with a comprehensive framework for the experimental determination, calculation, and interpretation of the reactivity ratios of this compound in radical copolymerization. We will detail the underlying theory, present a robust experimental workflow, explain data analysis methodologies, and discuss the profound implications of these parameters on copolymer architecture and final application.

The Foundational Importance of Reactivity Ratios in Copolymerization

Radical copolymerization, the process of polymerizing a mixture of two or more distinct monomers, is a cornerstone of polymer synthesis. It allows for the creation of materials with properties that are intermediate to, or even surpass, those of the corresponding homopolymers. The sequence distribution of monomer units along the polymer chain—whether random, alternating, blocky, or gradient—is a critical determinant of the final material's properties. This microstructure is not arbitrary; it is dictated by the relative reaction rates of the growing polymer radical with the available monomers in the feed.

The reactivity ratios , denoted as r₁ and r₂, are the quantitative parameters that govern this process. They are defined as the ratio of the rate constant for a growing polymer chain ending in a given monomer unit to add the same monomer versus the rate constant to add the other monomer.[1]

Let's consider the copolymerization of this compound (M₁) with a comonomer (M₂). There are four possible propagation reactions:

-

k₁₁: A growing chain ending in an M₁ radical adds another M₁ monomer.

-

k₁₂: A growing chain ending in an M₁ radical adds an M₂ monomer.

-

k₂₁: A growing chain ending in an M₂ radical adds an M₁ monomer.

-

k₂₂: A growing chain ending in an M₂ radical adds another M₂ monomer.

The reactivity ratios are then defined as:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

Interpreting the Reactivity Ratios:

The values of r₁ and r₂ provide immediate insight into the copolymerization behavior and the resulting polymer architecture:

| Condition | Copolymer Type | Description |

| r₁ ≈ 1, r₂ ≈ 1 | Ideal / Statistical Random | Both radical types show no preference for either monomer. The monomer sequence is statistically random, mirroring the feed composition. |

| r₁ > 1, r₂ < 1 | Blocky / Gradient | The M₁ radical prefers to add M₁, and the M₂ radical prefers to add M₁. This leads to a tendency for block formation or a gradient structure. |

| r₁ < 1, r₂ < 1 | Alternating | Each radical type prefers to add the other monomer, leading to a highly alternating sequence (M₁-M₂-M₁-M₂...). |

| r₁ ≈ 0, r₂ ≈ 0 | Strongly Alternating | An extreme case where self-propagation is negligible. |

Understanding these ratios is therefore not an academic exercise; it is essential for the rational design of functional copolymers with predictable and reproducible properties.[2]

The Monomer: this compound (BHA)

BHA is a bifunctional monomer featuring:

-

An acrylate group , which is readily polymerizable via free-radical mechanisms.[3]

-

A terminal alkyl bromide on a flexible six-carbon spacer. This group is relatively stable during polymerization but serves as a highly efficient site for post-polymerization modification via nucleophilic substitution reactions.[3]

The synthesis of BHA is typically achieved through the esterification of 6-bromohexan-1-ol with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine.[3] Careful purification, often via column chromatography, is required to remove impurities that could affect polymerization kinetics.

The primary utility of incorporating BHA into a polymer is to create a scaffold for subsequent chemical transformations, such as:

-

Azide Substitution: Reaction with sodium azide to install "clickable" azide groups for copper-catalyzed or strain-promoted cycloaddition reactions.

-

Quaternization: Reaction with tertiary amines to create polycationic structures for antimicrobial surfaces or gene delivery vehicles.

-

Grafting-from: Using the bromide as an initiator site for Atom Transfer Radical Polymerization (ATRP) to grow side chains.

Experimental Determination of BHA Reactivity Ratios

The most common and robust method for determining reactivity ratios involves conducting a series of copolymerizations with varying initial monomer feed ratios (f₁) and measuring the resulting instantaneous copolymer composition (F₁) at low conversion.[4]

Core Principle: The Necessity of Low Conversion It is critical that the polymerizations are stopped at low total monomer conversion (<10%). This ensures that the monomer feed ratio does not significantly change over the course of the experiment. If conversion is too high, the more reactive monomer will be consumed faster, leading to compositional drift and inaccurate data.[5]

Detailed Experimental Workflow

The following protocol outlines the steps for determining the reactivity ratios of BHA (M₁) with a comonomer, for example, Methyl Methacrylate (MMA, M₂).

Step 1: Materials and Purification

-

Monomers: this compound (BHA) and Methyl Methacrylate (MMA). Both monomers must be purified immediately before use by passing them through a column of basic alumina to remove the inhibitor.

-

Initiator: A free-radical initiator such as Azobisisobutyronitrile (AIBN).

-

Solvent: Anhydrous, inhibitor-free solvent like toluene or 1,4-dioxane.

-

Inert Gas: Nitrogen or Argon.

Step 2: Copolymerization Reactions

-

Prepare a series of at least five reaction mixtures with varying BHA/MMA molar feed ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

-

In a typical reaction, add the desired amounts of BHA, MMA, and AIBN (e.g., 0.1 mol% relative to total monomer) to a Schlenk flask. Add the solvent.

-

Seal the flask, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Backfill the flask with an inert gas and place it in a preheated oil bath at a constant temperature (e.g., 60-70 °C).

-

Monitor the reaction time carefully to ensure conversion remains below 10%. This may require preliminary kinetic runs to determine appropriate time points for each feed ratio.

-

Quench the polymerization by rapidly cooling the flask in an ice bath and exposing it to air.

Step 3: Polymer Isolation and Purification

-

Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Re-dissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it. Repeat this process at least twice to ensure complete removal of unreacted monomers.

-

Dry the purified copolymer under vacuum to a constant weight.

Step 4: Copolymer Composition Analysis via ¹H NMR Spectroscopy This is the most critical analytical step. The molar composition of the copolymer (F₁) is determined by comparing the integrated areas of proton signals unique to each monomer unit.[6][7]

-

Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a quantitative ¹H NMR spectrum.

-

Identify characteristic peaks:

-

For BHA (M₁): The triplet signal of the methylene protons adjacent to the bromine atom (-CH₂Br) typically appears around 3.4 ppm.

-

For MMA (M₂): The singlet signal of the methoxy protons (-OCH₃) is distinct and appears around 3.6 ppm.

-

-

Calculate the composition: Integrate the area of the BHA peak (A₁) and the MMA peak (A₂). Normalize these areas by the number of protons they represent (2H for -CH₂Br and 3H for -OCH₃).

Molar fraction of BHA in copolymer (F₁) = (A₁ / 2) / [(A₁ / 2) + (A₂ / 3)]

Molar fraction of MMA in copolymer (F₂) = 1 - F₁

The following diagram illustrates the complete experimental workflow.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 4. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]

- 5. "Reactivity ratio estimation for co- and terpolymerization of n-butyl a" by Vida A. Gabriel and Marc A. Dubé [dc.engconfintl.org]

- 6. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to 6-Bromohexyl Acrylate: Synthesis, Polymerization, and Functionalization for Advanced Applications

This guide provides a comprehensive technical overview of 6-bromohexyl acrylate, a versatile bifunctional monomer critical to the development of advanced functional polymers. Addressed to researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, controlled polymerization, and post-polymerization modification of this valuable chemical building block. The insights provided herein are grounded in established chemical principles and field-proven methodologies, offering both foundational knowledge and practical protocols for laboratory applications.

Core Molecular and Physical Properties

This compound (BHA) is a key monomer for polymer scientists due to its dual functionality: a polymerizable acrylate group and a reactive terminal bromine atom. This unique structure allows for the initial formation of a polymer backbone, followed by a wide array of possible side-chain modifications.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 112231-58-0 | [1][2] |

| Molecular Formula | C₉H₁₅BrO₂ | [2] |

| Molecular Weight | 235.12 g/mol | [1][2] |

| Appearance | Liquid (at room temperature) | [1] |

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the esterification of 6-bromohexan-1-ol with acryloyl chloride.[1] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism and Rationale

The synthesis involves the nucleophilic acyl substitution where the hydroxyl group of 6-bromohexan-1-ol attacks the carbonyl carbon of acryloyl chloride. The presence of a non-nucleophilic base is crucial to drive the reaction to completion by scavenging the HCl generated, thus preventing the potential for acid-catalyzed side reactions, including the polymerization of the acrylate monomer.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Bromohexyl Acrylate and its Polymer

This guide provides a comprehensive technical overview of the thermal stability and decomposition characteristics of 6-bromohexyl acrylate, with a primary focus on its polymeric form, poly(this compound). Given that the thermal behavior of the monomer is most relevant in the context of its polymerization and the stability of the resulting polymer, this document will delve into the analytical techniques used to assess thermal properties and the fundamental decomposition mechanisms applicable to poly(alkyl acrylates). This information is critical for researchers, scientists, and professionals in drug development and materials science who utilize this functional monomer in their applications.

Introduction to this compound and its Thermal Properties

This compound is a bifunctional monomer featuring a polymerizable acrylate group and a terminal bromine atom on a hexyl spacer.[1] This structure makes it a valuable building block in polymer synthesis, allowing for the introduction of a reactive handle for post-polymerization modifications.[1] Applications include the synthesis of functionalized colloidal particles, "smart" materials like photo-responsive hydrogels, and functional polythiophenes.[1]

Understanding the thermal stability of this compound and, more importantly, its polymer is paramount for several reasons:

-

Polymerization Process Control: Uncontrolled polymerization due to thermal instability can lead to hazardous conditions.[2]

-

Material Processing: Knowledge of decomposition temperatures is crucial for processing polymers at elevated temperatures without degradation.

-

Product Shelf-Life and Reliability: The long-term stability of materials derived from this monomer is dictated by their resistance to thermal decomposition.

While specific thermal analysis data for the this compound monomer is not extensively available in public literature, its thermal behavior is best understood in the context of its polymer, poly(this compound). The stability of the polymer is what ultimately determines the performance of the final material. Therefore, this guide will focus on the thermal properties of poly(this compound), drawing on established knowledge of similar poly(n-alkyl acrylates).

Key Analytical Techniques for Thermal Characterization

The thermal stability and decomposition of polymers are primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It provides critical information about the thermal stability of a material, its decomposition profile, and the composition of multi-component systems.[4] The output from a TGA experiment is a thermogram, which plots mass loss versus temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[5] This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3] For acrylates, DSC is also instrumental in studying curing behavior and the influence of factors like UV intensity and atmosphere on the polymerization process.[6][7][8]

Thermal Decomposition Mechanisms of Poly(alkyl acrylates)

The thermal degradation of poly(n-alkyl acrylates) is a complex process that can proceed through several pathways. The primary mechanisms include:

-

Random Main-Chain Scission: This involves the random cleavage of the polymer backbone, leading to the formation of smaller polymer fragments, as well as monomer, dimer, and trimer.[9][10]

-

Side-Chain Reactions: A significant decomposition pathway for poly(n-alkyl acrylates) involves a non-radical side-chain reaction that proceeds through a six-membered ring transition state.[9][10] This mechanism leads to the elimination of an olefin and the formation of a carboxylic acid group on the polymer backbone. The resulting poly(acrylic acid) can then undergo further reactions.

-

Intramolecular and Intermolecular Transfer Reactions: These reactions can also contribute to the degradation process, leading to a variety of decomposition products.[11][12]

The specific products of thermal degradation for poly(n-alkyl acrylates) can include the corresponding monomer, alcohol, olefin, and aldehyde.[9][10] For poly(n-butyl acrylate), for example, thermal degradation yields products such as butanol.[13]

Comparative Thermal Decomposition Data for Poly(alkyl acrylates)

The following table summarizes the thermal decomposition characteristics of various poly(n-alkyl acrylates), which can provide an estimate for the behavior of poly(this compound).

| Polymer/Copolymer | Onset Decomposition T° (TGA) | Peak Decomposition T° (TGA) | Glass Transition T° (DSC) | Reference |

| Poly(dodecyl acrylate) | ~250°C | - | -23°C | [3] |

| Poly(methyl methacrylate-co-butyl acrylate) | ~300°C | 365°C | 30-50°C | [3] |

| Poly(n-butyl acrylate) | - | - | - | The activation energy for pyrolytic degradation is 150 kJ/mol.[11][12][14] |

| Poly(ethyl acrylate) | - | - | - | The activation energy for pyrolytic degradation is 170 kJ/mol.[11][12][14] |

| Poly(methyl acrylate) | - | - | - | The activation energy for pyrolytic degradation is 203 kJ/mol.[11][12][14] |

Note: The decomposition temperature can be influenced by factors such as heating rate and the atmosphere (e.g., nitrogen or air).

Based on the trend of decreasing activation energy for pyrolytic degradation with increasing alkyl chain length (methyl > ethyl > butyl), it can be inferred that poly(this compound) will likely have a lower onset of decomposition compared to shorter-chain poly(alkyl acrylates).[11][12][14] The presence of the bromo-substituent may also influence the decomposition pathway and temperature.

Experimental Protocol: Thermogravimetric Analysis of Poly(this compound)

The following is a detailed, step-by-step methodology for determining the thermal stability of poly(this compound) using TGA.

Objective: To determine the onset and peak decomposition temperatures of poly(this compound) and to characterize its thermal stability.

Materials and Equipment:

-

Poly(this compound) sample

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas (or air, depending on the desired experimental conditions)

-

Analytical balance

-

Sample pans (e.g., platinum or alumina)

Experimental Workflow:

Sources

- 1. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 2. aidic.it [aidic.it]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. mdpi.com [mdpi.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. radtech2020.com [radtech2020.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alky methacrylates (C1-C12) [iris.cnr.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromohexyl Acrylate

Executive Summary

6-Bromohexyl acrylate is a bifunctional monomer critical in polymer and materials science, valued for its polymerizable acrylate group and a versatile terminal bromine atom that allows for post-polymerization modification.[1] Ensuring the structural integrity and purity of this monomer is paramount for the synthesis of well-defined functional materials. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for this purpose.[1][2] This guide provides a comprehensive examination of the FTIR spectrum of this compound, detailing the characteristic vibrational frequencies of its key functional groups. It offers an in-depth interpretation of the spectrum, a validated experimental protocol for data acquisition, and insights into the causality behind analytical choices, designed for researchers and professionals in materials science and drug development.

The Vibrational Blueprint: Understanding the this compound Structure

To effectively interpret the infrared spectrum, one must first understand the molecule's constituent parts. This compound comprises three distinct regions, each contributing a unique signature to the overall spectrum: the acrylate head, the flexible hexyl chain, and the bromo tail.

Sources

Methodological & Application

Application Note and Protocol: Synthesis of Well-Defined Poly(6-Bromohexyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

Introduction

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful controlled/living radical polymerization (CRP) technique, offering precise control over polymer molecular weight, architecture, and functionality.[1][2] This method is particularly advantageous for the polymerization of a wide array of monomers, including styrenes, and (meth)acrylates.[2][3][4] The core of ATRP lies in the reversible deactivation of growing polymer chains through a dynamic equilibrium between active radical species and dormant halide-terminated chains, mediated by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.[5][6][7][8]

6-Bromohexyl acrylate is a bifunctional monomer of significant interest in materials science and drug delivery.[9] Its structure incorporates a polymerizable acrylate group and a terminal bromine atom, which serves as a versatile handle for post-polymerization modification through nucleophilic substitution or other coupling chemistries.[9] This allows for the synthesis of functional polymers with tailored properties for applications such as drug conjugation and the creation of advanced polymer architectures.[9][10]

This application note provides a detailed protocol for the synthesis of well-defined poly(this compound) (p(6BHA)) using copper-mediated ATRP. We will delve into the rationale behind the selection of reagents, the step-by-step experimental procedure, and the characterization of the resulting polymer.

Principles of ATRP

The mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex (e.g., Cu(I)Br/Ligand). The polymerization is initiated by an alkyl halide (Initiator, R-X) that is activated by the Cu(I) complex to generate a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)/Ligand).[4][5][6][8] This radical then propagates by adding to monomer units. The resulting growing polymer chain (Pn•) can be reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain (Pn-X) and the Cu(I) activator.[5][6] This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[7][8]

The degree of polymerization (DP) can be predetermined by the initial molar ratio of monomer to initiator (Δ[M]/[I]0), and the resulting polymers typically exhibit narrow molecular weight distributions (low dispersity, Đ).[7]

Experimental Protocol

Materials and Reagents

A comprehensive list of materials and reagents required for the ATRP of this compound is provided in the table below.

| Reagent/Material | Grade | Supplier | Purpose | Purification |

| This compound (6BHA) | >97% | e.g., Sigma-Aldrich, TCI | Monomer | Pass through a column of basic alumina to remove inhibitor.[11] |

| Ethyl α-bromoisobutyrate (EBiB) | 98% | e.g., Sigma-Aldrich | Initiator | Distill under reduced pressure. |

| Copper(I) bromide (CuBr) | 99.99% | e.g., Sigma-Aldrich | Catalyst | Wash with glacial acetic acid, then ethanol, and dry under vacuum.[12] |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | e.g., Sigma-Aldrich | Ligand | Distill under reduced pressure. |

| Anisole | Anhydrous, 99.7% | e.g., Sigma-Aldrich | Solvent | Use as received. |

| Tetrahydrofuran (THF) | HPLC grade | e.g., Fisher Scientific | Solvent for analysis and purification | Use as received. |

| Methanol (MeOH) | ACS grade | e.g., Fisher Scientific | Non-solvent for precipitation | Use as received. |

| Basic Alumina | Activated, Brockmann I | e.g., Sigma-Aldrich | Inhibitor removal | Use as received. |

| Nitrogen (N2) or Argon (Ar) | High purity | - | Inert gas | - |

Step-by-Step Polymerization Procedure

This protocol targets a degree of polymerization (DP) of 50.

-

Monomer and Initiator Preparation:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.27 mmol).

-

Add anisole (5 mL) as the solvent. The use of a solvent is crucial for maintaining a homogeneous system and controlling the polymerization rate.[12]

-

Add ethyl α-bromoisobutyrate (EBiB) (62.5 µL, 0.425 mmol) as the initiator.

-

-

Degassing the Reaction Mixture:

-

Seal the Schlenk flask with a rubber septum and purge with nitrogen or argon for 30 minutes while stirring to remove dissolved oxygen, which can terminate the radical polymerization. Rigorous deoxygenation is critical for a successful ATRP.[13]

-

-

Catalyst/Ligand Preparation (in a separate flask):

-

In a separate 10 mL Schlenk flask, add CuBr (30.5 mg, 0.213 mmol).

-

Add anisole (2 mL).

-

Add PMDETA (44.5 µL, 0.213 mmol). The molar ratio of CuBr to PMDETA is typically 1:1.

-

Seal the flask and purge with nitrogen or argon for 15 minutes to deoxygenate the catalyst solution. The solution should become homogeneous and may be colored.

-

-

Initiation of Polymerization:

-

Using a nitrogen-purged syringe, transfer the catalyst/ligand solution to the monomer/initiator solution under a positive pressure of inert gas.

-

Immediately place the reaction flask in a preheated oil bath at 60 °C. The reaction temperature is a critical parameter that influences the polymerization rate.[5][11]

-

-

Monitoring the Polymerization:

-

Termination and Purification:

-

After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and cooling it to room temperature.

-

Dilute the reaction mixture with THF (approx. 10 mL).

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.[12][15]

-

Concentrate the filtered solution by rotary evaporation.

-

Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol (approx. 200 mL) with vigorous stirring.[2]

-

Collect the white polymer by filtration and dry it under vacuum at room temperature overnight.

-

Visualization of the ATRP Workflow

The following diagram illustrates the key steps in the ATRP synthesis of poly(this compound).

Caption: Workflow for the ATRP synthesis of poly(this compound).

Characterization

Nuclear Magnetic Resonance (1H NMR) Spectroscopy

1H NMR is used to confirm the polymer structure and to determine monomer conversion. The spectrum of poly(this compound) in CDCl3 will show characteristic peaks for the polymer backbone and the hexyl side chain. The disappearance of the vinyl proton signals of the monomer (typically around 5.8-6.4 ppm) relative to an internal standard can be used to calculate the monomer conversion.[16]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is a powerful technique for determining the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) of the polymer.[17][18][19] A successful ATRP will yield a polymer with a narrow and monomodal molecular weight distribution, with Đ values typically below 1.3.[20] The number-average molecular weight (Mn) should increase linearly with monomer conversion.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No polymerization or very slow rate | - Insufficient deoxygenation- Impure reagents (monomer, solvent, initiator)- Inactive catalyst | - Ensure thorough degassing of all solutions.- Purify monomer and initiator as described.- Use freshly purified CuBr. |

| Broad molecular weight distribution (Đ > 1.5) | - High concentration of radicals (fast initiation/propagation)- Presence of impurities- High reaction temperature | - Decrease the reaction temperature.- Increase the amount of solvent to dilute the system.- Ensure high purity of all reagents. |

| Polymerization stops at low conversion | - Loss of active chain ends (termination)- Catalyst deactivation | - Add a small amount of Cu(II)Br2 at the beginning of the reaction to establish the persistent radical effect.- Consider using a more robust ligand. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of well-defined poly(this compound) via ATRP. By carefully controlling the reaction parameters and ensuring the purity of the reagents, researchers can obtain polymers with predictable molecular weights and low dispersities. The terminal bromine functionality of the resulting polymer opens up a vast landscape for post-polymerization modifications, making it a valuable building block for the creation of advanced and functional materials for a variety of applications.

References

-

Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. Macromolecules - ACS Publications. [Link]

-

Acrylates - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]

-

Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society. [Link]

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. National Institutes of Health. [Link]

-

Controlled/Living Radical Polymerization in the Undergraduate Laboratories. 1. Using ATRP to Prepare Block and Statistical Copolymers of n-Butyl Acrylate and Styrene. ResearchGate. [Link]

-

Starting Points - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]

-

Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry. ResearchGate. [Link]

-

Evidence for chain transfer in the atom transfer radical polymerization of butyl acrylate. Wiley Online Library. [Link]

-

Functional polymers by atom transfer radical polymerization. ScienceDirect. [Link]

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]

-

Photoinitiated ATRP - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]

-

Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]

-

ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release. RSC Publishing. [Link]

-

GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

-

Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. Journal of Visualized Experiments. [Link]

-

The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. ACS Publications. [Link]

-

Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. [Link]

-

Atom transfer radical polymerization. ETH Zurich Research Collection. [Link]

-

Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. ACS Publications. [Link]

-

Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology. [Link]

-

End group modification of poly(acrylates) obtained via ATRP: a user guide. RSC Publishing. [Link]

-

Synthesis and characterization of poly(2-ethylhexyl acrylate) prepared via atom transfer radical polymerization, reverse atom tr. Indian Academy of Sciences. [Link]

-

ATRP in Protic Media - Matyjaszewski Polymer Group. Carnegie Mellon University. [Link]

-

Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP. NSF Public Access Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. youtube.com [youtube.com]

- 9. This compound|CAS 112231-58-0|Research Chemical [benchchem.com]

- 10. ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. ias.ac.in [ias.ac.in]

- 17. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. wyatt.com [wyatt.com]

- 20. pubs.acs.org [pubs.acs.org]

Controlled Synthesis of Functional Poly(6-Bromohexyl acrylate) via RAFT Polymerization: An Application Guide

Introduction: Precision in Functional Polymer Synthesis

The synthesis of polymers with well-defined architectures and functionalities is paramount for advancements in materials science, particularly in the realms of drug delivery, nanotechnology, and specialty coatings. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile controlled radical polymerization (CRP) technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[1] This is achieved by introducing a RAFT agent, a thiocarbonylthio compound, into a conventional free-radical polymerization system, which establishes a rapid equilibrium between active (propagating) and dormant polymer chains.